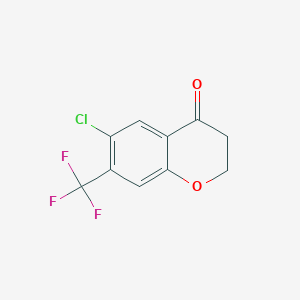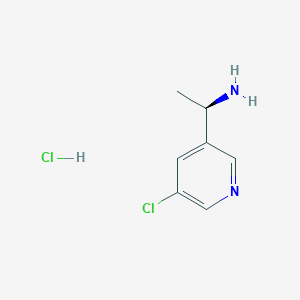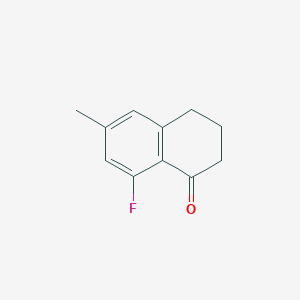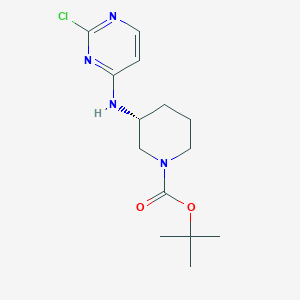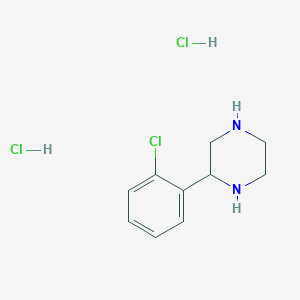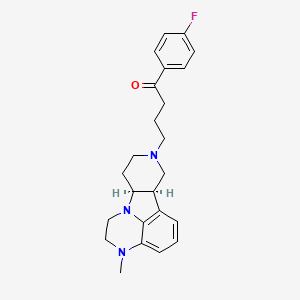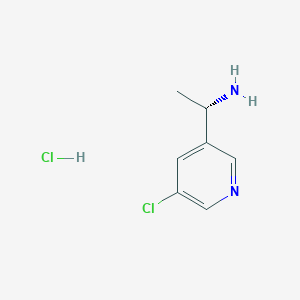
(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride is a chiral amine compound with a pyridine ring substituted with a chlorine atom at the 5-position and an ethanamine group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 5-chloropyridine-3-carboxylic acid.
Reduction: The carboxylic acid group is reduced to an alcohol using a reducing agent such as lithium aluminum hydride (LiAlH4).
Conversion to Amine: The alcohol is then converted to an amine through a series of reactions, including tosylation followed by nucleophilic substitution with ammonia or an amine source.
Resolution: The racemic mixture of the amine is resolved using chiral resolution techniques to obtain the (S)-enantiomer.
Hydrochloride Formation: Finally, the (S)-1-(5-Chloropyridin-3-yl)ethanamine is converted to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated resolution techniques, and efficient purification methods to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The chlorine atom on the pyridine ring can undergo nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) are used under basic conditions.
Major Products
Oxidation: Formation of imines or nitriles.
Reduction: Formation of secondary or tertiary amines.
Substitution: Introduction of various functional groups such as methoxy or ethoxy groups.
Aplicaciones Científicas De Investigación
(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules.
Biological Studies: It is used in studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active amines.
Industrial Applications: The compound is used in the development of agrochemicals and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of (S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an agonist or antagonist, modulating the activity of these targets. The exact pathways and targets depend on the specific application and the structure of the compound it is being used to synthesize.
Comparación Con Compuestos Similares
Similar Compounds
®-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride: The enantiomer of the compound with different stereochemistry.
5-Chloropyridin-3-yl)methanamine hydrochloride: A structurally similar compound with a methanamine group instead of an ethanamine group.
(5-Chloropyridin-3-yl)(cyclopropyl)methanamine hydrochloride: Another similar compound with a cyclopropyl group.
Uniqueness
(S)-1-(5-Chloropyridin-3-yl)ethanamine hydrochloride is unique due to its specific stereochemistry, which can result in different biological activity compared to its enantiomer or other similar compounds. This makes it valuable in the development of chiral drugs and other applications where stereochemistry plays a crucial role.
Propiedades
IUPAC Name |
(1S)-1-(5-chloropyridin-3-yl)ethanamine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9ClN2.ClH/c1-5(9)6-2-7(8)4-10-3-6;/h2-5H,9H2,1H3;1H/t5-;/m0./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNQIXBLXNUUBBV-JEDNCBNOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=CN=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=CC(=CN=C1)Cl)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(1-oxo-2,3-dihydro-1H-inden-5-yl)oxy]acetic acid](/img/structure/B8021615.png)
![1-Propyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B8021621.png)
![(1R,5S)-rel-tert-Butyl 6-amino-3-azabicyclo[3.2.0]heptane-3-carboxylate](/img/structure/B8021633.png)
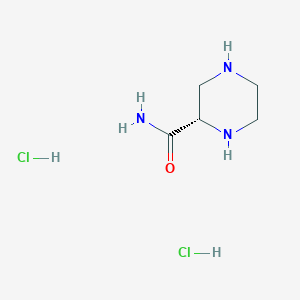

![8-Azabicyclo[3.2.1]octane-3-carbonitrile hydrochloride](/img/structure/B8021670.png)
![6,7-dihydro-1H-imidazo[4,5-d][1,3]diazepin-6-ium-8-one;chloride](/img/structure/B8021675.png)
